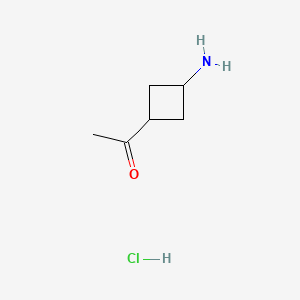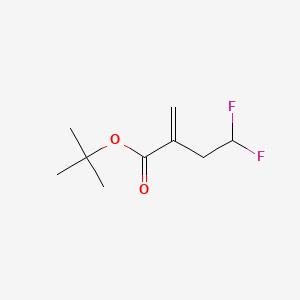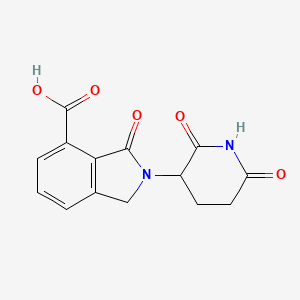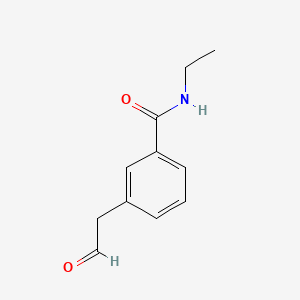
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, also known as 3-ACBH, is an organic compound that is used in a variety of scientific research applications. It is a mixture of two isomeric forms, the cis- and trans-isomers, which have different physical and chemical properties. 3-ACBH is a colorless, water-soluble compound with a melting point of 106-108°C. It is used as a chiral building block in synthetic organic chemistry, and its various applications in the lab have been extensively studied.
科学研究应用
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It can be used as a chiral building block in organic synthesis to synthesize a wide range of compounds. It is also used as a reagent in asymmetric synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
作用机制
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers acts as a chiral building block in organic synthesis by forming a complex with a metal ion, such as nickel or palladium. This complex facilitates the formation of a new carbon-carbon bond, which is necessary for the synthesis of a wide range of compounds. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can act as a catalyst in chemical reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been studied for its biochemical and physiological effects. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been shown to have anticonvulsant and neuroprotective effects.
实验室实验的优点和局限性
The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in the lab has several advantages. It is a water-soluble compound, which makes it easy to use in aqueous solutions. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for lab experiments. However, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be difficult to separate into its two isomeric forms, and it can be difficult to accurately predict the product of a reaction involving 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers.
未来方向
The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in scientific research is still in its early stages, and there are many potential future directions for its use. It could be used in the synthesis of more complex compounds, such as peptides, proteins, and polymers. Additionally, it could be used in the development of new pharmaceuticals, agrochemicals, and natural products. Furthermore, it could be used in the development of new catalysts for chemical reactions. Finally, its potential biochemical and physiological effects could be further studied in order to develop new treatments for various diseases and conditions.
合成方法
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be synthesized from 1-amino-3-cyclobutene-1-one (ACB) by reacting it with hydrochloric acid in a two-step process. In the first step, ACB is treated with an excess of hydrochloric acid in an aqueous solution. This reaction results in the formation of two diastereomeric forms of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers. In the second step, the two diastereomers of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers are separated by column chromatography.
属性
IUPAC Name |
1-(3-aminocyclobutyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-4(8)5-2-6(7)3-5;/h5-6H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMWQHLVMGRGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)


![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)

